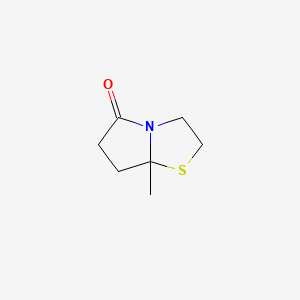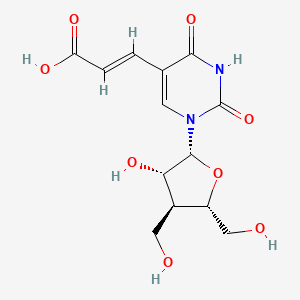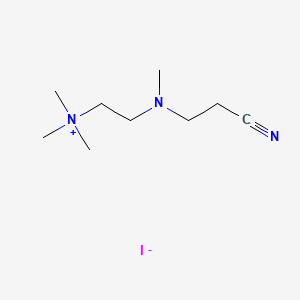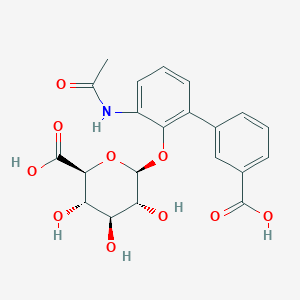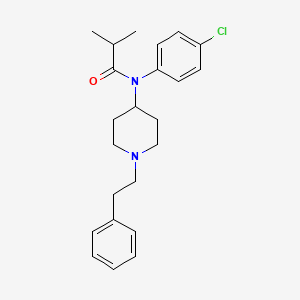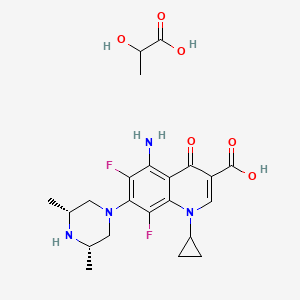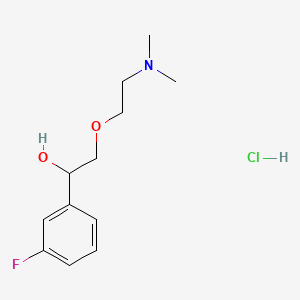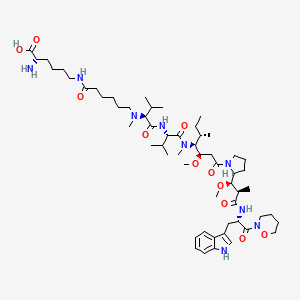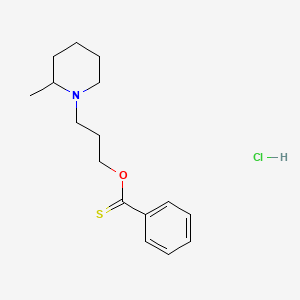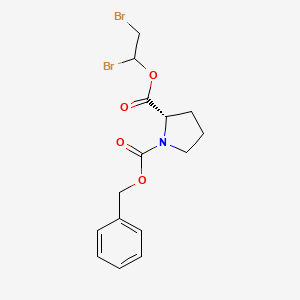
N-Carbobenzoxy-L-proline-1,2-dibromoethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Carbobenzoxy-L-Proline-1,2-Dibromoethyl Ester, also known by its identifier XEJ75AY3XE, is a synthetic organic compound with the molecular formula C15H17Br2NO4. This compound is characterized by its unique structure, which includes a dibromoethyl ester moiety attached to a proline derivative. It is primarily used in various chemical and pharmaceutical research applications due to its reactivity and functional properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Carbobenzoxy-L-Proline-1,2-Dibromoethyl Ester typically involves the esterification of N-Carbobenzoxy-L-Proline with 1,2-dibromoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include an inert atmosphere, such as nitrogen, and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. Solvent recovery and recycling methods are also employed to minimize waste and environmental impact.
化学反応の分析
Types of Reactions: N-Carbobenzoxy-L-Proline-1,2-Dibromoethyl Ester undergoes various chemical reactions, including:
Oxidation: The dibromoethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the ester group can yield alcohol derivatives.
Substitution: The bromine atoms in the dibromoethyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild heating conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or thiols.
科学的研究の応用
N-Carbobenzoxy-L-Proline-1,2-Dibromoethyl Ester is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme inhibition and protein modification.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-Carbobenzoxy-L-Proline-1,2-Dibromoethyl Ester involves its reactivity with nucleophiles and electrophiles. The dibromoethyl group serves as a reactive site for substitution reactions, while the ester moiety can undergo hydrolysis or reduction. The compound’s interaction with biological molecules, such as enzymes, can lead to inhibition or modification of their activity, making it valuable in biochemical research.
類似化合物との比較
- N-Carbobenzoxy-L-Proline-1,2-Dichloroethyl Ester
- N-Carbobenzoxy-L-Proline-1,2-Diiodoethyl Ester
- N-Carbobenzoxy-L-Proline-1,2-Difluoroethyl Ester
Comparison: N-Carbobenzoxy-L-Proline-1,2-Dibromoethyl Ester is unique due to the presence of bromine atoms, which confer distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atoms provide a balance of reactivity and stability, making this compound particularly useful in synthetic and research applications.
特性
CAS番号 |
64187-33-3 |
|---|---|
分子式 |
C15H17Br2NO4 |
分子量 |
435.11 g/mol |
IUPAC名 |
1-O-benzyl 2-O-(1,2-dibromoethyl) (2S)-pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H17Br2NO4/c16-9-13(17)22-14(19)12-7-4-8-18(12)15(20)21-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2/t12-,13?/m0/s1 |
InChIキー |
CTPTZCFMSXBWEB-UEWDXFNNSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC(CBr)Br |
正規SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC(CBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



